![molecular formula C22H14O3 B5541931 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound features a fused benzofuran and chromone ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method is the [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes, catalyzed by Lewis acids such as Yb(OTf)3 . This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination steps, forming the furan ring in a single operation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[c]furochromene showed enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.
Case Study : A recent investigation into benzofuran derivatives indicated that they could significantly reduce inflammation markers in cell cultures, suggesting potential therapeutic applications for chronic inflammatory conditions .
Material Science Applications
1. Photovoltaic Materials
Due to its unique structure and electronic properties, this compound has been explored as a material for organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy positions it as a candidate for next-generation solar cells.
Data Table: Photovoltaic Efficiency Comparison
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]furo[3,2-g]chromen-7-one: Another furochromone analog with different substituents, exhibiting diverse biological activities.
Uniqueness
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic organic compound belonging to the furochromone class, characterized by its unique fused furan and chromone rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a 4-methylphenyl substituent at the 10-position, which influences its chemical reactivity and biological interactions. The compound's structural features contribute to its potential as a therapeutic agent.
Biological Activities
Research indicates that compounds in the furochromone class, including this compound, exhibit a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For example, derivatives of furochromones have shown cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and liver carcinoma (HepG2) .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or modulation of receptor activity. This can lead to the activation of apoptotic pathways in cancer cells, which is critical for their therapeutic efficacy .
- Antioxidant Properties : Furochromones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the furochromone family:
- Anticancer Evaluation : A study evaluated several furochromone derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds similar to this compound demonstrated IC50 values ranging from 17.4 μM to 54.2 μM, indicating promising anticancer potential .
- Mechanistic Studies : In vitro studies have shown that certain derivatives activate caspase pathways in cancer cells, leading to increased apoptosis. For instance, compounds tested on HepG2 cells exhibited significant caspase-3 activation compared to controls .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. Substituents like methyl and methoxy groups significantly influence the compound's efficacy against cancer cells and other biological targets .
Comparative Analysis
The following table summarizes various compounds related to this compound and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Methyl groups at positions 9 and 10 | Antioxidant and anti-inflammatory |
3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Methoxy group at position 3 | Antimicrobial and anticancer |
4-methoxy-5H-furo[3,2-g]chromene | Methoxy substitution on furan ring | Neuroprotective effects |
Properties
IUPAC Name |
10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKEBKLMSERDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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